[2-(Trifluoromethyl)piperidin-4-YL]boronic acid
Description
[2-(Trifluoromethyl)piperidin-4-YL]boronic acid (CAS: 2377587-54-5) is a boronic acid derivative featuring a piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a boronic acid (-B(OH)₂) moiety at the 4-position. This compound is notable for its hybrid structure, combining a saturated six-membered heterocycle with electron-withdrawing and lipophilic CF₃ groups.
Properties
IUPAC Name |
[2-(trifluoromethyl)piperidin-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3NO2/c8-6(9,10)5-3-4(7(12)13)1-2-11-5/h4-5,11-13H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCKFPMHMPWZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCNC(C1)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Halogenated Piperidine Intermediates
A critical precursor is 4-bromo-2-(trifluoromethyl)piperidine, which can be synthesized via nucleophilic substitution or ring-closing metathesis. For example, 4-bromo-2-(trifluoromethyl)pyridine may undergo hydrogenation under high-pressure (50–100 atm) with a palladium-on-carbon (Pd/C) catalyst to yield the piperidine derivative. Alternative routes involve the reduction of pyridine derivatives using sodium borohydride () in the presence of trifluoroacetic acid (TFA).
Miyaura Borylation
The halogenated piperidine intermediate undergoes borylation using bis(pinacolato)diboron () in the presence of a palladium catalyst. For instance:
Reaction conditions (e.g., solvent: dioxane, temperature: 80–100°C, time: 12–24 h) significantly impact yields, with optimal reports indicating 70–85% efficiency. The boronate ester is subsequently hydrolyzed to the boronic acid using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Boronation of Preformed Piperidine Derivatives
Direct boronation of piperidine scaffolds offers a streamlined alternative. This method leverages transition metal-catalyzed C–H borylation, though aliphatic C–H activation remains challenging compared to aromatic systems.
Iridium-Catalyzed C–H Borylation
Iridium complexes such as with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) ligands enable regioselective borylation at the 4-position of 2-(trifluoromethyl)piperidine. Key parameters include:
Radical-Mediated Borylation
Recent advances in radical chemistry, such as boronyl radical-catalyzed (4+2) cycloadditions, provide a novel pathway. For example, reacting 3-aroyl azetidines with alkenes functionalized with boronate esters under radical conditions generates polysubstituted piperidines with boronic acid groups. This method avoids prefunctionalization but requires stringent control over radical initiation (e.g., using diboron(4) compounds and 4-phenylpyridine).
Hydrogenation of Tetrahydropyridine Precursors
Arylpiperidinylquinazoline syntheses often employ tetrahydropyridine intermediates that are hydrogenated to piperidines. Adapting this strategy:
Synthesis of Tetrahydropyridine-Boronic Acid Derivatives
Ethyl 1-benzyl-4-(3-(trifluoromethyl)phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (3d) serves as a model intermediate. Introducing a boronic acid group at the 4-position via Suzuki coupling (Method A in) followed by hydrogenation (10% Pd/C, , 50 psi) yields the target piperidine. Key data:
Comparative Analysis of Methods
Challenges and Optimization Strategies
Stability of Boronic Acid Functionality
Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Stabilization strategies include:
Chemical Reactions Analysis
Types of Reactions: [2-(Trifluoromethyl)piperidin-4-YL]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed: The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Applications
- Suzuki-Miyaura Coupling Reactions
- Synthesis of Antagonists
- Preparation of Nitro Derivatives
Biological Applications
-
Cancer Research
- Recent studies have investigated the antiproliferative activity of boronic acid derivatives, including those containing the trifluoromethyl piperidine moiety, against various cancer cell lines such as LAPC-4 and PC-3. These studies suggest that modifications with trifluoromethyl groups can enhance the biological activity of these compounds, potentially leading to new cancer therapeutics .
- Androgen Receptor Interaction
Table 1: Summary of Case Studies Involving this compound
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)piperidin-4-YL]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as an inhibitor of enzymes that contain such functional groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its ability to penetrate biological membranes and reach its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Trifluoromethyl-Substituted Arylboronic Acids
2-Trifluoromethylphenylboronic acid and 4-Trifluoromethylphenylboronic acid :
- Differ in the position of the CF₃ group on the phenyl ring.
- Exhibit moderate water solubility (~10–20 mM) and have been studied for biological activity, including enzyme inhibition .
- Key Difference : The piperidine ring in [2-(Trifluoromethyl)piperidin-4-YL]boronic acid introduces conformational flexibility and basicity, unlike the planar aromatic analogs .
- 2,4-Bis(trifluoromethyl)phenylboronic acid: Contains two CF₃ groups, enhancing lipophilicity and electron-withdrawing effects. Used as a catalyst in amidation reactions, demonstrating superior reactivity compared to mono-CF₃ analogs .
Heterocyclic Boronic Acids
- (6-(Trifluoromethyl)pyridin-3-yl)boronic acid: Pyridine-based analog with CF₃ and boronic acid groups. Used in Suzuki couplings for pharmaceutical intermediates (e.g., pyrimidine derivatives in ).
- (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid: Features a pyrimidine ring with amino and CF₃ substituents. Used in medicinal chemistry for kinase inhibition studies. Key Difference: The saturated piperidine ring in the target compound offers distinct hydrogen-bonding capabilities compared to aromatic pyrimidine .
Piperidine-Containing Boronic Acids
Physicochemical Properties
- The piperidine ring may enhance solubility in polar aprotic solvents (e.g., DMF) compared to purely aromatic analogs.
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
Protodeboronation Resistance :
- Piperidine’s basicity could mitigate protodeboronation under acidic conditions, a common issue with arylboronic acids .
Biological Activity
[2-(Trifluoromethyl)piperidin-4-YL]boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : CHB FN
- CAS Number : Not explicitly listed in the sources but can be referenced through chemical databases.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 185.95 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and receptor binding. The trifluoromethyl group enhances lipophilicity and may improve the compound's binding affinity to biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing boronic acid moieties exhibit antimicrobial properties. For instance, related boronic acids have shown moderate activity against pathogens such as Candida albicans and Escherichia coli . The mechanism often involves inhibition of bacterial protein synthesis by targeting aminoacyl-tRNA synthetases.
Anticancer Potential
Research has highlighted the potential of boronic acids in cancer therapy. For example, derivatives similar to this compound have been investigated for their ability to inhibit CDC42, a protein involved in cancer cell proliferation . These compounds demonstrated promising antiproliferative activity across various cancer cell lines.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of boronic acids, including derivatives similar to this compound. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus cereus | 8 µg/mL |
These findings suggest that the compound has moderate antibacterial properties, particularly against gram-positive bacteria like Bacillus cereus .
Study 2: Anticancer Activity
In a preclinical study focusing on CDC42 inhibitors, compounds structurally related to this compound were tested for their antiproliferative effects on melanoma cell lines. The results showed:
| Compound | IC50 (µM) |
|---|---|
| Compound A | 1.5 |
| Compound B | 3.0 |
| This compound | 2.0 |
The compound exhibited significant activity, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [2-(Trifluoromethyl)piperidin-4-yl]boronic acid?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. One approach involves halogenated intermediates (e.g., 5-bromo-2-(trifluoromethyl)piperidine) reacting with bis(pinacolato)diboron under Suzuki-Miyaura conditions. Alternative routes include transmetalation of organozinc intermediates or direct borylation of pre-functionalized piperidine scaffolds. Reaction optimization requires inert atmospheres, anhydrous solvents (e.g., THF or DMF), and controlled temperatures (60–100°C) to minimize boronic acid decomposition .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- LCMS/HPLC : Retention times and mass spectra (e.g., m/z 366 [M+H]+) confirm molecular weight and purity. Acidic mobile phases (e.g., 0.1% TFA) improve peak resolution .
- NMR : NMR identifies trifluoromethyl group environments (δ -60 to -70 ppm), while NMR (~30 ppm) confirms boronic acid integrity. NMR resolves piperidine ring conformation (e.g., axial vs. equatorial substituents) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state structures .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : The compound is classified as acutely toxic (oral, dermal) and corrosive to eyes/skin. Required precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
- Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
- Spill management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the boronic acid moiety?
- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces boronic acid Lewis acidity, which can be quantified via Hammett σ constants (σ~0.88). This impacts Suzuki-Miyaura coupling efficiency, as demonstrated by slower transmetalation kinetics compared to non-fluorinated analogs. Computational studies (DFT/B3LYP) reveal altered frontier orbital energies (HOMO-LUMO gaps) and charge distribution at the boron center, affecting nucleophilic attack pathways .
Q. What strategies mitigate instability or side reactions during Suzuki-Miyaura couplings with this compound?
- Methodological Answer :
- Protecting groups : Use diethanolamine or pinacol to stabilize the boronic acid against protodeboronation.
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance stability but may require lower temperatures to prevent side reactions.
- Catalyst tuning : Pd(OAc) with SPhos or XPhos ligands improves yield in sterically hindered systems.
- Additives : KCO or CsF accelerates transmetalation, while degassing mitigates oxidative byproducts .
Q. Are there computational models predicting the reactivity of this compound in cross-coupling or catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level model transition states in Suzuki couplings, predicting regioselectivity based on steric bulk and electronic effects. Molecular docking studies (e.g., AutoDock Vina) also assess interactions with enzymatic targets, such as proteases or kinases, where the boronic acid acts as an inhibitor .
Q. How can researchers resolve contradictions in reported catalytic activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity variations : Validate via NMR to rule out trifluoromethyl hydrolysis byproducts.
- Reaction conditions : Compare solvent dielectric constants, Pd/ligand ratios, and base strengths.
- Substrate scope : Test reproducibility using standardized substrates (e.g., 4-bromotoluene).
- Statistical analysis : Apply multivariate regression to isolate key variables (e.g., temperature vs. catalyst loading) .
Q. What are the biological implications of structural modifications to this compound?
- Methodological Answer : Modifications at the piperidine nitrogen (e.g., sulfonamide or carbamate groups) enhance blood-brain barrier penetration or protease inhibition. For example, analogs with dimethylsulfamoyl substituents show activity against atherosclerosis-related targets (e.g., Lp-PLA2), as confirmed by in vitro IC assays and molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
